molecular formula C23H17ClN4O2S B2507653 6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326915-77-8

6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2507653
CAS RN: 1326915-77-8
M. Wt: 448.93
InChI Key: OAYFPJACAHZWNM-UHFFFAOYSA-N
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Description

The compound “6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This compound is part of a series of novel triazole-pyrimidine-based compounds .


Synthesis Analysis

The synthesis of this compound involves a series of steps. The compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involves the use of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .


Molecular Structure Analysis

The molecular structure of this compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol . This reaction was catalyzed by concentrated hydrochloric acid and heated to reflux .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The study indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the development of new therapeutic agents.

properties

IUPAC Name

6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O2S/c1-13-5-3-4-6-16(13)11-28-12-25-22-18(23(28)29)14(2)19(31-22)21-26-20(27-30-21)15-7-9-17(24)10-8-15/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYFPJACAHZWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

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